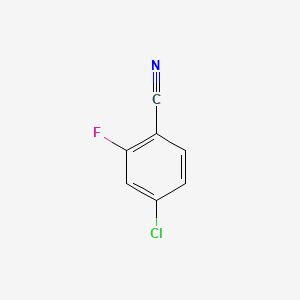

4-Chloro-2-fluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDMGVGCATYZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205975 | |

| Record name | 4-Chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-51-8 | |

| Record name | 4-Chloro-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-fluorobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-2-fluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] Detailed experimental protocols for its synthesis via the Sandmeyer reaction, as well as methods for its purification and analysis, are presented. The document also explores its significant role as a building block in the development of novel drugs and specialized materials.[2]

Chemical Properties and Data

This compound is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis.[1][2] Its unique substitution pattern with both chlorine and fluorine atoms provides specific reactivity for the synthesis of more complex molecules.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃ClFN | [1] |

| Molecular Weight | 155.56 g/mol | [1] |

| CAS Number | 57381-51-8 | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 58-62 °C | [1] |

| Boiling Point | 92 °C at 22 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Solubility | Insoluble in water. | [2] |

| Purity | ≥98% (GC) | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by cyanation.[3][4] This method provides an efficient pathway to introduce the nitrile group onto the aromatic ring.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established methods for the Sandmeyer reaction and is adapted for the synthesis of this compound from 2-amino-5-chlorobenzonitrile.

Materials:

-

2-Amino-5-chlorobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Dichloromethane (or other suitable organic solvent)

-

Ice

-

Distilled water

-

Standard laboratory glassware (beakers, round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

Step 1: Diazotization of 2-Amino-5-chlorobenzonitrile

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 1 mole of 2-amino-5-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is crucial as diazonium salts are unstable at higher temperatures.

-

In a separate beaker, dissolve 1.05 moles of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The addition should take approximately 30-60 minutes.

-

After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution contains the aryl diazonium salt and should be used immediately in the next step.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate large beaker, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Isolation

-

Extract the product from the reaction mixture with a suitable organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water, a dilute sodium hydroxide solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification

The crude product obtained from the synthesis can be purified by recrystallization or column chromatography to achieve high purity (≥98%).

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

-

To maximize the yield, place the flask in an ice bath for 30 minutes to an hour.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Analytical Methods

The purity and identity of this compound are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless injection).

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 amu.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Analytical Workflow Diagram

Caption: General workflow for GC-MS analysis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its applications include:

-

Pharmaceuticals: It serves as a key building block in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents, kinase inhibitors, and other therapeutic agents.[1][5]

-

Agrochemicals: The compound is utilized in the development of new herbicides and pesticides.[1][5]

-

Material Science: It is used in the creation of specialty polymers and materials with enhanced chemical resistance and novel properties.[1][2]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[4]

-

Hazards: Toxic if swallowed or in contact with skin. Causes skin and serious eye irritation.[4]

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its well-defined chemical properties and versatile reactivity make it an essential component in the synthesis of a variety of valuable end-products. The experimental protocols and data presented in this guide are intended to support researchers and professionals in the effective and safe utilization of this compound in their research and development endeavors.

References

An In-depth Technical Guide to 4-Chloro-2-fluorobenzonitrile (CAS Number: 57381-51-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-fluorobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, key applications, and safety and handling protocols.

Chemical and Physical Properties

This compound is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 57381-51-8 | [1] |

| Molecular Formula | C₇H₃ClFN | [2] |

| Molecular Weight | 155.56 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 58-62 °C | [3] |

| Boiling Point | 92 °C at 22 mmHg | |

| Solubility | Soluble in methanol. | |

| Purity | ≥98% (GC) | [2] |

| InChI Key | JRDMGVGCATYZPW-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1Cl)F)C#N | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three aromatic protons. The chemical shifts (δ) and coupling constants (J) are influenced by the electron-withdrawing nature of the nitrile, chloro, and fluoro substituents.

-

Expected Chemical Shifts (in CDCl₃):

-

Signals in the aromatic region (approximately 7.0-7.8 ppm). Due to the substitution pattern, complex splitting patterns (doublets and doublet of doublets) are anticipated.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Expected Chemical Shift Ranges (in CDCl₃):

-

Aromatic Carbons: 110-140 ppm.

-

Nitrile Carbon (-CN): 115-120 ppm.

-

The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2230 | C≡N (nitrile) stretching | Strong |

| ~3100-3000 | Aromatic C-H stretching | Medium |

| ~1600-1450 | Aromatic C=C stretching | Medium |

| ~1250 | C-F stretching | Strong |

| ~850-550 | C-Cl stretching | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z ≈ 155 and 157 in a ~3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl).

-

Major Fragments: Loss of Cl, CN, and other fragments from the aromatic ring.

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. Below are detailed plausible experimental protocols based on established chemical transformations.

Synthesis via Sandmeyer Reaction from 2-Fluoro-4-chloroaniline

This protocol describes the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.

Diagram of the Experimental Workflow:

Caption: Workflow for the synthesis of this compound via a Sandmeyer reaction.

Materials:

-

2-Fluoro-4-chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional, to stabilize CuCN solution)

-

Deionized Water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-fluoro-4-chloroaniline (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide.

-

Cool the CuCN solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Synthesis via Halogen Exchange (Halex) Reaction

This method involves the nucleophilic substitution of a chlorine atom with a fluorine atom on a dichlorobenzonitrile precursor.

Diagram of the Logical Relationship:

Caption: Logical flow of the Halex reaction for synthesizing this compound.

Materials:

-

2,4-Dichlorobenzonitrile

-

Potassium Fluoride (spray-dried)

-

Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt, optional)

Procedure:

-

Reaction Setup:

-

In a flask equipped with a mechanical stirrer, condenser, and a nitrogen inlet, add 2,4-dichlorobenzonitrile (1.0 eq), spray-dried potassium fluoride (1.5-2.0 eq), and the aprotic polar solvent.

-

A phase-transfer catalyst can be added to improve the reaction rate.

-

-

Reaction:

-

Heat the reaction mixture to a high temperature (typically 150-220 °C) with vigorous stirring under a nitrogen atmosphere.

-

Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of cold water and stir.

-

Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by distillation under reduced pressure or by column chromatography to afford this compound.

-

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules due to its unique substitution pattern, which allows for selective functionalization.[3]

Pharmaceutical Intermediates

This compound is a key building block in the synthesis of a range of pharmaceuticals, including:

-

Kinase Inhibitors: It is used in the synthesis of targeted cancer therapies. For example, it is a reported intermediate in the synthesis of Bosutinib , a dual Src/Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[4][5]

-

Antimicrobial and Anti-inflammatory Agents: The structural motif of this compound is incorporated into various molecules being investigated for their antimicrobial and anti-inflammatory properties.[2]

Diagram of its Role in Synthesis:

Caption: this compound as a starting material for multi-step pharmaceutical synthesis.

Agrochemicals

It serves as an intermediate in the formulation of modern herbicides and pesticides, contributing to the development of more effective and selective crop protection agents.[2]

Material Science

The rigid aromatic core and unique halogenation of this compound make it a useful monomer or starting material for the synthesis of specialty polymers and materials with enhanced chemical resistance and novel electronic properties.[2]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | Danger | Danger | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Danger | Danger | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Warning | Warning | H315: Causes skin irritation |

| Eye Damage/Irritation | Warning | Warning | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Warning | Warning | H332: Harmful if inhaled |

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the SDS for complete and up-to-date safety information.

References

- 1. This compound | C7H3ClFN | CID 93655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents [patents.google.com]

- 5. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-2-fluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] The information presented is intended to support research, development, and manufacturing activities by providing essential data and methodologies in a clear and accessible format.

Core Physical and Chemical Data

This compound, with the CAS Number 57381-51-8, is a halogenated benzonitrile derivative.[1][2] Its unique molecular structure contributes to its utility as a building block in organic synthesis.[1]

Data Summary Table

The following table summarizes the key quantitative physical and chemical properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClFN | [1][2] |

| Molecular Weight | 155.56 g/mol | [1][3] |

| Melting Point | 56.0 - 62.0 °C | [1][4] |

| 57 - 58 °C | [3][5] | |

| Boiling Point | 92 °C at 22 mmHg | [3] |

| 237 °C (Predicted) | [5] | |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Solubility | Insoluble in water | [3] |

| XLogP3-AA | 2.4 | [2][3] |

| Polar Surface Area (PSA) | 23.8 Ų | [3] |

| Refractive Index | 1.537 (Predicted) | [3] |

| Flash Point | 79.2 ± 21.8 °C | [3] |

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of this compound is not publicly available, the following are detailed, standard methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared to ensure thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer with appropriate range

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stand

Procedure:

-

Apparatus Setup: The distillation apparatus is assembled. The this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and enters the condenser.

-

Temperature Reading: The temperature is monitored. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and this is typically the plateau temperature observed during distillation. For a pure substance, this temperature should remain constant.

-

Pressure Correction: Since the boiling point is dependent on pressure, the atmospheric pressure at the time of the experiment should be recorded. If the pressure is not at standard sea level (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the boiling point to the standard pressure. The reported boiling point at a reduced pressure (92 °C at 22 mmHg) indicates a vacuum distillation was likely performed.[3]

Density Measurement (Pycnometer Method)

Objective: To determine the mass per unit volume of the substance.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

A liquid in which this compound is insoluble (e.g., water, given its insolubility) or a suitable non-reactive solvent if measuring the density of a solution.

-

Thermometer

-

Constant temperature bath

Procedure:

-

Mass of Empty Pycnometer: The pycnometer is cleaned, dried, and its mass is accurately determined.

-

Mass of Pycnometer with Sample: A known mass of this compound is added to the pycnometer, and the total mass is measured.

-

Mass of Pycnometer with Sample and Liquid: The pycnometer is filled with a liquid of known density in which the sample is insoluble. Care is taken to remove any air bubbles. The mass is measured again.

-

Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is determined.

-

Calculation: The volume of the sample can be determined from the masses recorded. The density is then calculated by dividing the mass of the sample by its volume. All measurements should be performed at a constant temperature.

Logical Relationships of Physical Properties

The following diagram illustrates the interconnectedness of the fundamental physical properties of a chemical compound like this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H3ClFN | CID 93655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4-Chlor-2-Fluorbenzonitril, 98+ %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 5. This compound(57381-51-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-2-fluorobenzonitrile

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of 4-Chloro-2-fluorobenzonitrile, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a nitrile (-C≡N) group, a chlorine atom, and a fluorine atom. The IUPAC name for this compound is this compound.[1][2][3] Its chemical structure is foundational to its utility as a versatile intermediate in the synthesis of complex molecules.

The molecular formula for this compound is C₇H₃ClFN.[1][2][3][4][5] The presence of halogen atoms and the nitrile group significantly influences its reactivity and physical properties.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 155.55 g/mol | [1] |

| Molecular Formula | C₇H₃ClFN | [1][2][4][5] |

| CAS Number | 57381-51-8 | [2][3][4][5] |

| Melting Point | 56 - 62 °C | [2][4][5] |

| Boiling Point | 92 °C at 22 mmHg | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Appearance | White to light yellow crystalline powder | [4] |

| SMILES | FC1=CC(Cl)=CC=C1C#N | [2][3] |

Applications in Synthesis

This compound is a crucial building block in the pharmaceutical and agrochemical industries.[4] Its halogenated structure serves as a key intermediate for creating a variety of biologically active molecules.[4]

-

Pharmaceutical Development: This compound is integral to the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[4]

-

Agrochemical Formulation: It is utilized in the production of herbicides and pesticides, contributing to enhanced crop protection.[4]

-

Material Science: Researchers employ this compound in the creation of specialized polymers and materials for coatings with improved chemical resistance.[4]

The following diagram illustrates the general workflow of how this compound is used as a synthetic intermediate.

Caption: Synthetic workflow using this compound.

References

- 1. This compound | C7H3ClFN | CID 93655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Chloro-2-fluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document details established methodologies, presents quantitative data for comparison, and includes detailed experimental protocols for key reactions.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two main strategies: the Sandmeyer reaction starting from a corresponding aniline, and the cyanation of an aryl halide. A third, less direct approach involves a halogen exchange (Halex) reaction on a suitable precursor.

Sandmeyer Reaction from 2-Chloro-4-fluoroaniline

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides and nitriles from aryl diazonium salts.[2][3] This pathway involves the diazotization of 2-chloro-4-fluoroaniline, followed by a copper(I) cyanide-mediated cyanation to yield the final product. This method is widely applicable due to the commercial availability of the starting aniline.

Cyanation of 1,4-Dichloro-2-fluorobenzene

This approach involves the direct introduction of a nitrile group onto a dihalogenated benzene ring. The reaction of 1,4-dichloro-2-fluorobenzene with a cyanide source, typically in the presence of a catalyst, can yield this compound. This method's viability is dependent on the reactivity and selectivity of the cyanation reaction.

Halogen Exchange (Halex) Reaction

The Halex reaction is a powerful tool for the synthesis of fluorinated aromatic compounds.[4] In the context of this compound synthesis, a potential pathway could involve the selective fluorination of a dichlorobenzonitrile precursor, such as 2,4-dichlorobenzonitrile, using an alkali metal fluoride.[5] The success of this route hinges on the selective replacement of the chlorine atom at the 2-position.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from various sources for the synthesis of this compound and related compounds. This data is intended to provide a comparative overview of the efficiency of different synthetic approaches.

| Starting Material | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Chloro-4-fluoroaniline | Sandmeyer | NaNO₂, HCl, CuCN | Toluene/Water | 0-5 (diazotization) | Not Specified | 79.3 | 93.5 | CN114790149A[6] |

| 2,5-Dichloronitrobenzene | Cyanation | CuCN, KCN | N,N-Dimethylformamide | 165-170 | 5.5 | Not specified for final product | Not Specified | US4528143A[7] |

| 4-Chlorobenzaldehyde | Dehydration of Oxime | Hydroxylamine HCl, Sodium Formate | Formic Acid | 130 (reflux) | 1 | ~88 | Not Specified | US04968830 (for 4-chlorobenzonitrile)[8] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the procedure described in patent CN114790149A for the synthesis of 2-chloro-4-fluorobenzonitrile, which is an isomer. The principles are directly applicable to the synthesis of this compound from 2-chloro-4-fluoroaniline.

Materials:

-

2-Chloro-4-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Toluene

-

Saturated Ammonia Solution

-

Anhydrous Sodium Sulfate

-

Deionized Water

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, suspend 2-chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated HCl (5.0 eq) and water.

-

Cool the suspension to 0-5°C using an ice bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.5 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature is maintained below 5°C.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide in your chosen solvent system (e.g., aqueous KCN or in an organic solvent).

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The temperature should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-70°C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If an organic solvent like toluene was used, separate the organic layer.

-

Wash the organic layer twice with a saturated ammonia solution to remove residual copper compounds.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude solid by silica gel column chromatography to yield pure this compound.

-

Visualized Synthesis Pathways

The following diagrams illustrate the core synthetic pathways described in this guide.

Caption: Overview of Sandmeyer and Cyanation pathways.

Caption: Halogen Exchange (Halex) synthesis pathway.

Caption: Experimental workflow for the Sandmeyer reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. 4-Chloro-2,5-difluorobenzonitrile | 135748-35-5 | Benchchem [benchchem.com]

- 5. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 6. CN114790149A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-fluoroaniline as raw material - Google Patents [patents.google.com]

- 7. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

The Solubility Profile of 4-Chloro-2-fluorobenzonitrile: A Technical Guide for Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, a thorough understanding of the physicochemical properties of key intermediates is paramount. 4-Chloro-2-fluorobenzonitrile, a versatile building block in the synthesis of a new generation of targeted therapies and crop protection agents, is no exception.[1][2] Its solubility in various organic solvents is a critical parameter that dictates reaction kinetics, influences purification strategies, and ultimately impacts the efficiency and scalability of synthetic routes. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, blending theoretical principles with practical insights to empower researchers in their experimental design.

Physicochemical Characteristics of this compound: A Foundation for Solubility Prediction

A molecule's structure is the primary determinant of its solubility. This compound is a small aromatic molecule with a unique combination of functional groups that contribute to its overall polarity and intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClFN | [3] |

| Molecular Weight | 155.56 g/mol | [3] |

| Melting Point | 57-62 °C | [3] |

| Appearance | White to light yellow crystalline solid | [3] |

| XLogP3 | 2.4 | [4] |

| Polar Surface Area | 23.8 Ų | [4] |

The presence of a polar nitrile group (-C≡N) and electronegative halogen atoms (Cl and F) introduces polarity to the molecule. However, the nonpolar benzene ring constitutes a significant portion of the structure, leading to a calculated XLogP3 of 2.4, which suggests a degree of lipophilicity.[4] This balance between polar and nonpolar characteristics indicates that the solubility of this compound will be highly dependent on the nature of the solvent.

Theoretical Framework: "Like Dissolves Like" and Beyond

The age-old adage "like dissolves like" remains a powerful guiding principle in solubility prediction. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This is a consequence of the intermolecular forces at play. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

In the case of this compound, the potential for dipole-dipole interactions due to the nitrile and halo-substituents suggests that it will be more soluble in polar aprotic solvents than in nonpolar hydrocarbon solvents. The absence of acidic protons means that hydrogen bonding with the solvent will be limited to the lone pair of electrons on the nitrogen atom of the nitrile group.

Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Dielectric Constant (ε) | Predicted Solubility | Rationale |

| Nonpolar Solvents | |||

| n-Heptane | 1.9 | Very Low | Primarily nonpolar; lacks the ability to form strong interactions with the polar functional groups of the solute. |

| Toluene | 2.4 | Low to Moderate | Aromatic π-π stacking interactions may provide some solubility, but the solvent's low polarity is a limiting factor. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | 9.1 | Moderate | Moderate polarity allows for some dipole-dipole interactions. |

| Acetone | 21 | High | The polar carbonyl group can interact favorably with the nitrile and halo-substituents. |

| Ethyl Acetate | 6.0 | Moderate to High | A good balance of polarity to solvate the molecule. |

| Acetonitrile | 37.5 | Very High | The nitrile group of the solvent can engage in strong dipole-dipole interactions with the solute. |

| Dimethylformamide (DMF) | 38.3 | Very High | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | 47 | Very High | A highly polar aprotic solvent, known for its excellent solvating power for a wide range of organic compounds. |

| Polar Protic Solvents | |||

| Methanol | 33 | Moderate | Can act as a hydrogen bond acceptor, but the nonpolar benzene ring limits overall solubility. |

| Ethanol | 25 | Moderate | Similar to methanol, with slightly lower polarity. |

| Water | 80 | Insoluble | The high polarity of water and its strong hydrogen bonding network make it a poor solvent for this relatively lipophilic molecule.[4] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, an experimental approach is essential. The following protocol outlines the widely accepted equilibrium shake-flask method.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.

Experimental Workflow

Figure 1. A schematic of the experimental workflow for determining the solubility of this compound.

Data Analysis and Interpretation

A calibration curve should be generated using standard solutions of this compound of known concentrations. The concentration of the saturated solution can then be determined by comparing its analytical signal (e.g., peak area from HPLC) to the calibration curve. The solubility is typically expressed in units of mg/mL, g/100 mL, or molarity (mol/L).

Leveraging Predictive Models for Solubility Screening

In the early stages of drug development, experimental determination of solubility for a large number of compounds can be resource-intensive. In such cases, in silico predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, can be invaluable.[6][7][8][9] These models use computational descriptors of a molecule's structure to predict its physicochemical properties, including solubility. Various machine learning approaches have been successfully applied to develop accurate solubility prediction models.[4][10][11] For this compound, descriptors such as its molecular weight, logP, polar surface area, and the number of hydrogen bond donors and acceptors can be used as inputs for these models to estimate its solubility in a wide range of solvents.

Practical Implications for Drug Development

The choice of solvent is a critical decision in the synthesis and purification of active pharmaceutical ingredients (APIs). A solvent in which the starting material, this compound, is highly soluble can lead to:

-

Faster reaction rates: By ensuring that the reactants are in the same phase, the frequency of molecular collisions increases.

-

Higher yields: Minimizing the amount of undissolved starting material can drive the reaction to completion.

-

Easier purification: A solvent system where the desired product has different solubility characteristics from the starting materials and byproducts can simplify crystallization or chromatographic purification.

Conversely, a solvent in which the final product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal for recrystallization, a common method for purification.

Conclusion

While a definitive, experimentally determined quantitative solubility profile of this compound across a wide range of organic solvents is yet to be published, a strong predictive understanding can be established based on its molecular structure and the behavior of analogous compounds. The principles and the detailed experimental protocol outlined in this guide provide a robust framework for researchers to make informed decisions on solvent selection. As a key intermediate in the development of novel pharmaceuticals and agrochemicals, a comprehensive understanding of the solubility of this compound is not just an academic exercise, but a critical step towards efficient, scalable, and robust chemical processes.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). Applications of this compound. Retrieved from [Link]

- Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Advances.

- Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084.

- Verma, R. P. (2021). Predicting aqueous solubility by QSPR modeling. Journal of molecular graphics & modelling, 106, 107901.

- Alogrithma. (2019). QSAR and QSPR model development and comparison for drugs having low solubility.

- Llinàs, A., & Glen, R. C. (2020). A unified ML framework for solubility prediction across organic solvents. Chemical Science, 11(43), 11848-11857.

- Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). High Purity this compound: Pharmaceutical & Agrochemical Intermediate Manufacturer. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.

-

Solubility of Things. (n.d.). Benzonitrile. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]

- IUPAC-NIST Solubility Data Series. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Aqueous-Organic Mixtures.

-

ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Solvent Selection. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 5. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 6. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

Spectroscopic Data Analysis of 4-Chloro-2-fluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-fluorobenzonitrile (C₇H₃ClFN), a versatile building block in the synthesis of pharmaceuticals and agrochemicals. While specific experimental spectra for this compound are held within proprietary databases, this document outlines the expected spectroscopic characteristics based on its molecular structure and provides detailed, standardized protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a substituted benzene ring, which dictates its primary spectroscopic features. The presence of a nitrile group (-C≡N), a fluorine atom, and a chlorine atom introduces distinct electronic effects and vibrational modes that are detectable by various spectroscopic techniques.

Molecular Formula: C₇H₃ClFN Molecular Weight: 155.56 g/mol [1][2] CAS Number: 57381-51-8[1][2]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on its structure and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, multiplicities, and coupling constants will be influenced by the electron-withdrawing effects of the nitrile, fluorine, and chlorine substituents.

| Expected Proton Signal | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| H-3 | Downfield | Doublet of doublets (dd) | 1H |

| H-5 | Mid-aromatic region | Doublet of doublets (dd) | 1H |

| H-6 | Upfield | Triplet or Doublet of doublets (t or dd) | 1H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹J C-F).

| Expected Carbon Signal | Expected Chemical Shift (δ, ppm) | Expected Key Feature |

| C-CN | 115-120 | |

| C-Cl | 135-140 | |

| C-F | 160-165 | Large C-F coupling |

| C-H (ortho to CN) | 130-135 | |

| C-H (ortho to Cl) | 125-130 | |

| C-H (meta to CN) | 110-115 | |

| C-CN (ipso) | 100-105 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the sharp, intense absorption of the nitrile group and absorptions corresponding to the aromatic ring and carbon-halogen bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp[3] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Cl Stretch | 600 - 840 | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| Ion | Expected m/z | Notes |

| [M]⁺ | 155 | Corresponding to the molecular weight with ³⁵Cl. |

| [M+2]⁺ | 157 | Isotopic peak for ³⁷Cl, with an intensity of approximately one-third of the M⁺ peak. |

| [M-CN]⁺ | 129/131 | Loss of the nitrile group. |

| [M-Cl]⁺ | 120 | Loss of the chlorine atom. |

| [C₆H₃F]⁺ | 94 | Further fragmentation. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C) to maximize signal reception.

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Collect the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will perform a Fourier transform on the interferogram to generate the infrared spectrum.

-

The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the wavenumbers of the significant absorption peaks.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules are vaporized and then ionized. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing them to lose an electron to form a molecular ion (M⁺) and various fragment ions.

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the number of ions at each m/z value.

-

-

Data Processing:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of chlorine.

-

Analyze the m/z values of the major fragment ions to deduce the fragmentation pattern and confirm the molecular structure.

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Step-by-step workflow for NMR spectroscopy.

Caption: Workflow for Mass Spectrometry analysis.

References

reactivity profile of 4-Chloro-2-fluorobenzonitrile

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-2-fluorobenzonitrile

Executive Summary

This compound is a highly functionalized aromatic building block of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its synthetic utility is dictated by the unique electronic interplay of its three distinct functional groups: a strongly electron-withdrawing nitrile, a fluorine atom ortho to the nitrile, and a chlorine atom para to the nitrile. This guide provides a detailed analysis of the molecule's reactivity, focusing on the causality behind its reaction pathways. We will explore the dominant role of nucleophilic aromatic substitution (SNAr), the versatile chemistry of the cyano group, and the molecule's inherent resistance to electrophilic attack. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the specific reactivity of this intermediate for the synthesis of complex target molecules.

Structural and Electronic Analysis

Before delving into specific reactions, it is critical to understand how the substituents on the benzonitrile core govern its electronic nature and, consequently, its reactivity.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 57381-51-8 | [3] |

| Molecular Formula | C₇H₃ClFN | [3] |

| Molecular Weight | 155.56 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 58 - 62 °C | [1] |

The Directing Influence of Substituents

The reactivity of this compound is a direct consequence of the combined electronic effects of its substituents:

-

Nitrile Group (-CN): As a powerful electron-withdrawing group through both resonance and induction, the nitrile group deactivates the aromatic ring towards electrophilic attack. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2) and para (C4) positions where it can effectively stabilize the negative charge of the Meisenheimer intermediate.[4][5]

-

Fluorine Atom (-F at C2): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect further lowers the electron density of the ring, enhancing its susceptibility to nucleophilic attack. Its position ortho to the nitrile group makes the C2 position exceptionally electron-deficient.

-

Chlorine Atom (-Cl at C4): Chlorine also exerts a -I effect, albeit weaker than fluorine's, and a weak deactivating effect. It occupies the other position (para) activated by the nitrile group.

This specific arrangement sets the stage for highly selective and predictable chemical behavior, dominated by nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The most synthetically valuable characteristic of this compound is its high reactivity in SNAr reactions. The electron-poor nature of the aromatic ring makes it an excellent substrate for attack by a wide range of nucleophiles.

Mechanism and Regioselectivity: The Decisive Role of Fluorine

SNAr reactions on this substrate proceed via the well-established two-step addition-elimination mechanism.[4][5] The first step, which is rate-determining, involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.

A crucial question for the synthetic chemist is one of regioselectivity: will the nucleophile displace the fluorine at C2 or the chlorine at C4? While typically chlorine is a better leaving group than fluorine in Sₙ1/Sₙ2 reactions, the opposite is true in SNAr.[6] The attack occurs preferentially at the C2 position (displacing fluoride) for two primary reasons:

-

Enhanced Electrophilicity: The C-F bond is more polarized than the C-Cl bond due to fluorine's higher electronegativity. This makes the C2 carbon more electrophilic and thus a more favorable site for the initial nucleophilic attack.[6]

-

Intermediate Stabilization: The rate-determining step is the formation of the Meisenheimer complex. Fluorine's potent inductive effect is superior at stabilizing the developing negative charge in the transition state leading to this intermediate.

Therefore, nucleophiles will selectively attack the C2 position, leading to the substitution of the fluorine atom while leaving the chlorine at C4 intact for potential subsequent transformations.[7]

Caption: Diagram 1: Preferential SNAr at the C2 Position.

Experimental Protocol: Synthesis of 4-Chloro-2-(N-morpholino)benzonitrile

This protocol provides a representative example of an SNAr reaction, demonstrating the selective displacement of the fluorine atom by an amine nucleophile.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. This compound may be harmful if inhaled or absorbed through the skin.[8][9]

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

-

Add anhydrous DMSO to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the benzonitrile).

-

Add morpholine to the reaction mixture via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water. A precipitate should form.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

-

Dry the product under vacuum to yield 4-chloro-2-(N-morpholino)benzonitrile as a solid.

This self-validating system relies on the insolubility of the product in water for a straightforward workup and purification. The progress can be easily tracked, and the final product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Transformations of the Cyano Group

The nitrile functionality is not merely an activating group; it is a versatile handle for further synthetic modifications.

Caption: Diagram 2: Key Synthetic Transformations of the Nitrile Group.

Hydrolysis to Carboxylic Acids

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions.[10][11] This provides a route to substituted 2-aminobenzoic acid derivatives (after SNAr) or 4-chloro-2-fluorobenzoic acid itself.

-

Acid-Catalyzed Hydrolysis: Typically requires strong acid (e.g., H₂SO₄, HCl) and heat. The reaction proceeds via protonation of the nitrogen, followed by attack of water, tautomerization to an amide, and subsequent hydrolysis of the amide.[12]

-

Base-Catalyzed Hydrolysis: Involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon, eventually forming a carboxylate salt which is then protonated during an acidic workup.[11]

Reduction to Primary Amines

Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), will reduce the nitrile to a primary amine (a benzylamine derivative).[12][13] The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon.[12] This transformation is a powerful tool for introducing a flexible aminomethyl linker into a molecule.

Reaction with Organometallics

Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. The resulting imine salt is then hydrolyzed upon acidic workup to yield a ketone.[13] This allows for the direct formation of a C-C bond and the installation of a carbonyl group.

Other Synthetic Considerations

Cross-Coupling Reactions

The C-Cl bond at the C4 position, which remains after a selective SNAr reaction at C2, is a viable handle for transition-metal-catalyzed cross-coupling reactions. While the C-F bond is generally unreactive, the C-Cl bond can participate in reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, alkyl, amino, or alkynyl groups. This two-stage functionalization strategy (SNAr followed by cross-coupling) makes this compound a particularly powerful and versatile building block.[14]

Electrophilic Aromatic Substitution

As previously noted, the aromatic ring is highly electron-deficient. Consequently, it is strongly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). These reactions are not considered synthetically viable pathways for this substrate and would require exceptionally harsh conditions, likely leading to decomposition.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

General Handling: Use with adequate ventilation, preferably in a chemical fume hood, to avoid inhalation of dust.[8][9] Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[9]

-

First Aid:

-

Toxicity Concern: Metabolism of benzonitrile compounds can potentially release cyanide.[8] Avoid ingestion and inhalation.[8]

Conclusion

The reactivity profile of this compound is defined by a predictable and highly useful hierarchy of reactivity. The molecule is primed for selective nucleophilic aromatic substitution at the C2 position, displacing the fluoride atom due to the powerful activating effects of the ortho-nitrile group. This primary reaction pathway leaves both the C4-chloro and the C1-nitrile functionalities available for a wide array of subsequent transformations, including cross-coupling, hydrolysis, and reduction. This well-defined, multi-stage reactivity makes this compound an authoritative and versatile intermediate for the efficient construction of complex molecular architectures in modern drug discovery and materials science.

References

-

Exploring 4-Chloro-2-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.). Autech Industry Co.,Limited. [Link]

-

Research on the synthesis of 4-fluorobenzonitrile. (n.d.). ResearchGate. [Link]

-

High Purity this compound: Pharmaceutical & Agrochemical Intermediate Manufacturer. (2025, December 23). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.). Patsnap Eureka. [Link]

- US5466859A - Process for preparing fluorobenzonitriles. (n.d.).

-

aromatic nucleophilic substitution: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. (n.d.). Chemistry Steps. [Link]

-

Nucleophilic Aromatic Substitution. (2019, July 12). Professor Dave Explains [YouTube]. [Link]

-

Mastering Organic Synthesis: The Versatility of 4-Chloro-3-fluorobenzonitrile. (2025, October 26). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile. (n.d.).

-

This compound | C7H3ClFN | CID 93655. (n.d.). PubChem @ NIH. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021, March 4). Molecules [PMC @ NIH]. [Link]

-

Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

-

Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023, July 21). Organometallics - ACS Publications. [Link]

-

Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1984, June 13). European Patent Office - EP 0110559 A1. [Link]

- EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. (n.d.).

-

20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

-

Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. [Link]

-

20.11 Synthesis and Reactions of Nitriles. (2021, April 15). Chad's Prep [YouTube]. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H3ClFN | CID 93655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(57381-51-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Chloro-2-fluorobenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-fluorobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and includes a thorough analysis of its spectroscopic data. A significant application of this compound in the synthesis of the drug Lifitegrast is highlighted, with a detailed experimental workflow.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 57381-51-8 | [1] |

| Molecular Formula | C₇H₃ClFN | [1] |

| Molecular Weight | 155.55 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

| Melting Point | 56.0-62.0 °C | [2] |

| Boiling Point | Not specified | |

| Purity | ≥98.0% (GC) | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 4-chloro-2-fluoroaniline. This reaction provides a reliable pathway to introduce the nitrile group onto the aromatic ring.[3][4]

Experimental Protocol: Sandmeyer Reaction

Starting Material: 4-Chloro-2-fluoroaniline

Reagents:

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Water (H₂O)

-

Organic solvent (e.g., toluene or dichloromethane)

Procedure:

-

Diazotization: 4-Chloro-2-fluoroaniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the low temperature. This step forms the corresponding diazonium salt. The reaction is typically stirred for an additional 30 minutes at this temperature.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared.

-